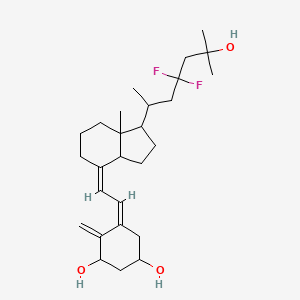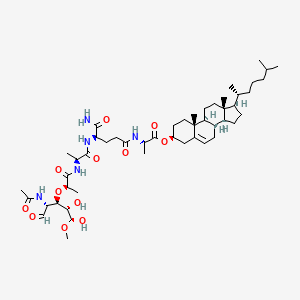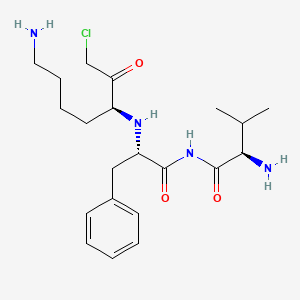
25-OH-DF-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 25-OH-DF-D3 is a complex organic molecule characterized by multiple functional groups, including hydroxyl, difluoro, and methylidene groups This compound is notable for its intricate structure, which includes a cyclohexane ring and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-OH-DF-D3 involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of the indene moiety, followed by the introduction of the difluoro and hydroxyl groups. The cyclohexane ring is then constructed through a series of cyclization reactions. The final step involves the formation of the methylidene groups under controlled conditions to ensure the correct geometric configuration.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps, such as chromatography and crystallization, to isolate the desired product. The use of advanced analytical techniques, such as NMR and mass spectrometry, would be essential for quality control.
Chemical Reactions Analysis
Types of Reactions
25-OH-DF-D3: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would result in saturated hydrocarbons.
Scientific Research Applications
25-OH-DF-D3: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity due to the presence of difluoro groups.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 25-OH-DF-D3 involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-6-hydroxy-6-methylheptan-2-yl: derivatives
Hexahydro-1H-inden-4-ylidene: compounds
Cyclohexane-1,3-diol: derivatives
Uniqueness
The uniqueness of 25-OH-DF-D3 lies in its combination of functional groups and geometric configuration. The presence of difluoro groups imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the specific arrangement of the cyclohexane and indene moieties contributes to its distinct chemical behavior.
Properties
CAS No. |
98040-59-6 |
|---|---|
Molecular Formula |
C27H42F2O3 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(5Z)-5-[(2Z)-2-[1-(4,4-difluoro-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H42F2O3/c1-17(15-27(28,29)16-25(3,4)32)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(30)14-24(31)18(20)2/h8-9,17,21-24,30-32H,2,6-7,10-16H2,1,3-5H3/b19-8-,20-9- |
InChI Key |
RULUGCIDKTYTMP-ZVUGKNKDSA-N |
SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomeric SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC\2C1(CCC/C2=C/C=C\3/CC(CC(C3=C)O)O)C |
Canonical SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1-25-dihydroxy-23,23-difluorovitamin D3 1-alpha-25-dihydroxy-23,23-difluorovitamin D3 25-OH-DF-D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232611.png)




![[(6Z,8Z,10Z,16Z)-15,28-dihydroxy-5-methoxy-14,16-dimethyl-3,24-dioxo-22-thia-2,25-diazatricyclo[18.7.1.021,26]octacosa-1(27),6,8,10,16,20(28),21(26)-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1232620.png)



